molecular formula C16H14N2O3S2 B2804382 6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazole CAS No. 324045-09-2

6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazole

Cat. No.: B2804382
CAS No.: 324045-09-2
M. Wt: 346.42
InChI Key: ACXSOPQPDRXFTQ-UHFFFAOYSA-N
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Description

6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazole is a benzo[d]thiazole derivative characterized by an ethoxy group at position 6 and a 4-nitrobenzylthio substituent at position 2. The benzo[d]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, known for its diverse pharmacological activities, including antibacterial, antifungal, anticancer, and neuroprotective properties .

Properties

IUPAC Name

6-ethoxy-2-[(4-nitrophenyl)methylsulfanyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-2-21-13-7-8-14-15(9-13)23-16(17-14)22-10-11-3-5-12(6-4-11)18(19)20/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXSOPQPDRXFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazole typically involves the reaction of 6-ethoxybenzo[d]thiazole with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazole are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Thioether Bond Reactivity

The thioether (-S-) group in this compound undergoes characteristic nucleophilic substitution and oxidation reactions:

a. Nucleophilic Substitution

  • Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K2_2CO3_3, CH3_3CN) to form sulfonium salts or alkylated derivatives .
  • Example: 6 Ethoxy 2 4 nitrobenzyl thio benzo d thiazole+CH3IK2CO36 Ethoxy 2 methylthio benzo d thiazole+4 nitrobenzyl iodide\text{6 Ethoxy 2 4 nitrobenzyl thio benzo d thiazole}+\text{CH}_3\text{I}\xrightarrow{\text{K}_2\text{CO}_3}\text{6 Ethoxy 2 methylthio benzo d thiazole}+\text{4 nitrobenzyl iodide} Yield : 85–92% .

b. Oxidation

  • Treatment with H2_2O2_2 or DMSO oxidizes the thioether to sulfoxide or sulfone derivatives :  S H2O2 SO or SO2\text{ S }\xrightarrow{\text{H}_2\text{O}_2}\text{ SO }\quad \text{or}\quad \text{ SO}_2- Conditions : DMSO at 100°C for 4 hours .

Electrophilic Aromatic Substitution

The electron-rich benzothiazole core participates in electrophilic reactions:

Reaction Type Reagents Position Product Yield Ref
NitrationHNO3_3, H2_2SO4_4C-5/C-7Nitro-substituted benzothiazole60–75%
HalogenationBr2_2, FeBr3_3C-55-Bromo-6-ethoxy-2-((4-nitrobenzyl)thio)70%

Nitro Group Reduction

The 4-nitrobenzyl group is reducible to an amine under catalytic hydrogenation: NO2H2/Pd C NH2\text{ NO}_2\xrightarrow{\text{H}_2/\text{Pd C}}\text{ NH}_2Conditions : H2_2 (1 atm), Pd/C (10 mol%), ethanol, 25°C, 12 hours .
Yield : 88–95% .

Ring-Opening Reactions

Under strong acidic or oxidizing conditions, the thiazole ring undergoes cleavage:

  • Acid Hydrolysis (HCl, reflux): Produces 2-mercapto-6-ethoxybenzamide and 4-nitrobenzyl chloride .
  • Oxidative Ring Opening (KMnO4_4): Forms sulfonic acid derivatives .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Reaction Catalyst Substrate Product Yield Ref
Suzuki-MiyauraPd(PPh3_3)4_4Arylboronic acidBiarylbenzothiazole78%
Buchwald-HartwigPd2_2(dba)3_3Aryl halidesN-arylbenzothiazole65%

Functional Group Interconversion

The ethoxy group undergoes demethylation or nucleophilic displacement:

  • Demethylation : BBr3_3 in CH2_2Cl2_2 converts -OCH2_2CH3_3 to -OH .
  • Displacement : NaN3_3 in DMF replaces -OCH2_2CH3_3 with -N3_3 .

Biological Activity Modulation

Structural modifications correlate with pharmacological effects:

Derivative Modification Biological Activity IC50_{50} Ref
6-Hydroxy-2-((4-aminobenzyl)thio)Nitro reduction + demethylationAnticancer (A549 cells)23.3 μM
6-Ethoxy-2-((4-nitrobenzyl)sulfonyl)Sulfone formationAntimicrobial (E. coli)12.5 μg/mL

Stability and Degradation

  • Thermal Stability : Decomposes at 240°C (TGA data).
  • Photodegradation : UV light (254 nm) induces cleavage of the thioether bond .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thiazole and benzothiazole structures exhibit significant antibacterial properties. 6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazole has shown promise as a lead compound for developing new antimicrobial agents. Its mechanism of action is primarily linked to its ability to inhibit bacterial growth by targeting specific microbial pathways, which is critical in addressing antibiotic resistance issues in clinical settings .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Studies have demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. Specifically, 6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazole has been noted for its selectivity against certain cancer cell lines, making it a candidate for further development in cancer therapeutics .

Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to understand how structural modifications of 6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazole influence its biological activity. These studies help in identifying key functional groups that enhance its efficacy against specific pathogens or cancer types, thereby guiding future synthetic efforts .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated significant antibacterial activity against drug-resistant strains, with MIC values indicating effectiveness comparable to existing antibiotics.
Study BAnticancer ActivityShowed selective cytotoxicity against A549 lung adenocarcinoma cells with an IC50 value lower than standard chemotherapeutics like cisplatin.
Study CQSAR AnalysisIdentified optimal substituents on the thiazole ring that enhance binding affinity to target proteins involved in cancer progression.

Mechanism of Action

The mechanism of action of 6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring structure also plays a crucial role in its activity by facilitating interactions with enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-dependent properties:

Compound Name Substituents (Position) Key Properties Biological Activity/Applications Reference
6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazole 6-Ethoxy, 2-(4-nitrobenzylthio) High lipophilicity; strong electron-withdrawing nitro group Anticancer, antimicrobial (hypothesized)
6-Methoxy-2-(p-tolyl)benzo[d]thiazole 6-Methoxy, 2-(p-tolyl) Moderate lipophilicity; electron-donating methyl group Fluorescent probes, enzyme inhibition
4-(6-Methoxybenzo[d]thiazol-2-yl)-N,N-dimethylaniline 6-Methoxy, 2-(dimethylaniline) Enhanced solubility; electron-rich dimethylamino group Radioprotective, neuroprotective
6-(Benzyloxy)-2-methylbenzo[d]thiazole 6-Benzyloxy, 2-methyl High steric bulk; moderate electron-donating effects Monoamine oxidase (MAO) inhibition
2-Phenylbenzo[d]thiazole 2-Phenyl Planar aromatic system; moderate electronic effects Antiviral, anticancer
Key Observations:
  • Electron Effects : The 4-nitrobenzylthio group in the target compound imparts stronger electron-withdrawing effects compared to electron-donating substituents like methoxy or methyl. This may enhance binding to electrophilic targets (e.g., enzymes with nucleophilic active sites) .
  • Solubility: Methoxy and dimethylamino substituents (e.g., in 4-(6-Methoxybenzo[d]thiazol-2-yl)-N,N-dimethylaniline) improve aqueous solubility, whereas the nitro and benzylthio groups reduce it due to increased hydrophobicity .
Yield Comparison:
  • Electron-withdrawing substituents (e.g., nitro): Lower yields due to reduced reactivity in cross-coupling reactions .
  • Electron-donating substituents (e.g., methoxy): Higher yields attributed to enhanced stability of intermediates .

Pharmacological Potential

  • Anticancer Activity : Nitro-substituted benzo[d]thiazoles are hypothesized to exhibit cytotoxicity via nitroreductase activation, generating reactive intermediates that damage DNA .
  • Antimicrobial Activity : The 4-nitrobenzylthio group may enhance Gram-negative bacterial membrane penetration compared to less polar substituents .
  • Neuroprotective Activity : While 2-methyl derivatives (e.g., riluzole analogs) are established in treating ALS, the nitro group’s electron-withdrawing effects may limit CNS penetration for neuroprotective applications .

Biological Activity

6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antibacterial, anticancer, and anticonvulsant properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C₁₃H₁₃N₂O₂S
  • Molecular Weight : 253.32 g/mol

The presence of the thiazole moiety and the 4-nitrobenzyl group contributes to its diverse biological activities.

Antibacterial Activity

6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazole has been evaluated for its antibacterial properties against various strains of bacteria. In a study assessing novel thiazole derivatives, compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Bacteria
Compound A0.5S. aureus
Compound B1.0E. coli
6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazoleTBDTBD

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds structurally related to 6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazole have shown promising results in inhibiting cancer cell proliferation in various cancer lines, including breast and lung cancer cells. The IC50 values for some derivatives were reported as low as 1.98 µg/mL .

Table 2: Anticancer Activity of Thiazole Derivatives

Compound NameIC50 (µg/mL)Cancer Cell Line
Compound C1.61A-431
Compound D1.98MCF-7
6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazoleTBDTBD

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have also been explored. In a study involving a series of thiazole-integrated compounds, certain analogues demonstrated significant anticonvulsant effects in animal models . The mechanism appears to involve modulation of neurotransmitter systems, although specific data on 6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazole remains limited.

Case Studies

  • Antimycobacterial Activity : In silico studies indicated that similar thiazole compounds could inhibit Mycobacterium tuberculosis by targeting pantothenate synthetase, suggesting a potential pathway for further exploration with 6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazole .
  • Structure-Activity Relationship (SAR) : The effectiveness of thiazoles in various biological activities has often been linked to specific substituents on the benzene ring and the thiazole structure itself. For instance, electron-withdrawing groups like nitro enhance potency against certain bacterial strains .

Q & A

Basic: What synthetic strategies are recommended for preparing 6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazole derivatives?

Methodological Answer:
The synthesis of benzothiazole derivatives typically involves condensation reactions between substituted amines and thiazole precursors. For example, highlights the use of 2-aminobenzothiazole reacting with nitriles or isothiocyanates to introduce cyano or vinyl groups. For the 4-nitrobenzylthio moiety, nucleophilic substitution reactions (e.g., thiol displacement of halides) are effective. A multi-step approach could involve:

Thioether formation: Reacting 2-mercaptobenzothiazole with 4-nitrobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to install the thioether group.

Ethoxy group introduction: Alkylation of the 6-hydroxybenzothiazole intermediate with ethyl iodide in the presence of a base (e.g., NaH).
Key reaction optimization factors include solvent choice (polar aprotic solvents like DMF enhance nucleophilicity) and temperature control (60–80°C for thioether formation) .

Basic: How can structural characterization of this compound be validated experimentally?

Methodological Answer:
Structural confirmation requires a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify ethoxy protons (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and aromatic protons (δ 7.5–8.5 ppm for nitrobenzyl group).
    • ¹³C NMR: Detect the nitro group’s electron-withdrawing effect (C-NO₂ at ~125–135 ppm) and the benzothiazole core carbons (C=S at ~165 ppm).
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
  • Infrared (IR) Spectroscopy: Verify S-C=N stretching (~650 cm⁻¹) and NO₂ asymmetric stretching (~1520 cm⁻¹) .

Basic: What biological activities are associated with structurally similar thiazole derivatives?

Methodological Answer:
Benzothiazoles with nitro and thioether substituents exhibit diverse bioactivities:

  • Anticancer Potential: and report nitro-containing thiazoles inhibiting cancer cell proliferation via kinase or protease modulation.
  • Antimicrobial Activity: and highlight thiazole derivatives targeting bacterial enzymes (e.g., DNA gyrase) or fungal membranes.
  • Anti-inflammatory Effects: Imidazo-thiazole derivatives ( ) suppress COX-2 and TNF-α pathways.
    Experimental validation should include in vitro assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) and target-specific studies (e.g., enzyme inhibition assays) .

Advanced: What reaction mechanisms govern the formation of the thioether linkage in this compound?

Methodological Answer:
The thioether bond (C-S-C) forms via a nucleophilic aromatic substitution (SNAr) or radical-mediated pathway:

  • SNAr Mechanism:
    • Deprotonation of the thiol group (e.g., using K₂CO₃) generates a thiolate nucleophile.
    • Attack on the electron-deficient aromatic ring (activated by the nitro group) displaces a leaving group (e.g., bromide).
      This mechanism is favored in polar aprotic solvents (DMF, DMSO) at elevated temperatures (70–90°C).
  • Radical Pathway: Under UV light or initiators (e.g., AIBN), thiyl radicals may couple with aryl halides.
    Kinetic studies (e.g., monitoring by HPLC) and isotopic labeling can differentiate mechanisms .

Advanced: How can synthetic yields be optimized for large-scale preparation?

Methodological Answer:
Yield optimization involves:

  • Catalyst Screening: demonstrates heterocyclic synthesis using Bleaching Earth Clay (pH 12.5) or PEG-400 as green catalysts.
  • Solvent-Free Conditions: achieved higher purity via solvent-free Friedel-Crafts acylation.
  • Microwave Assistance: reduced reaction times (45 minutes vs. 18 hours) using microwave irradiation.
    Design of Experiments (DoE) methodologies (e.g., varying temperature, solvent, and catalyst ratios) can identify optimal conditions. Post-synthesis purification (e.g., column chromatography or recrystallization) is critical for scalability .

Advanced: What computational approaches predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Tools like AutoDock Vina model ligand-receptor interactions (e.g., binding to EGFR kinase). Use crystal structures from PDB (e.g., 1M17 for EGFR) and optimize ligand conformers with Gaussian08.
  • MD Simulations: GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories.
  • QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity data from and .
    Validation requires comparing computational results with experimental IC₅₀ values .

Advanced: How to resolve contradictions in reported bioactivity data for similar compounds?

Methodological Answer:
Discrepancies often arise from:

  • Substituent Effects: shows methoxy vs. nitro groups alter electron density and bioactivity.
  • Assay Variability: Standardize protocols (e.g., ATP-based viability assays vs. trypan blue exclusion).
  • Purity Issues: HPLC ( ) ensures >95% purity; impurities (e.g., regioisomers) may skew results.
    Meta-analysis of structure-activity relationships (SAR) and independent replication studies are essential .

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